

Application Note: Quantification of Anilazine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1167350

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **anilazine**, a triazine fungicide. The method utilizes a C18 column with a UV detector, providing a sensitive and accurate analysis suitable for quality control and residue analysis in various sample matrices. This document provides the detailed experimental protocol, method validation parameters, and a visual representation of the workflow.

Introduction

Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a non-systemic foliar fungicide effective against a range of fungal diseases in vegetables, turf, and ornamental plants.[1] Due to its widespread use, there is a need for a reliable analytical method to quantify **anilazine** residues in environmental and agricultural samples, as well as for quality control of formulated products. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and widely accessible technique for this purpose.[2][3] This application note presents a validated HPLC-UV method for the quantification of **anilazine**.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: **Anilazine** analytical standard.
- Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **anilazine**. Optimization may be required based on the specific instrument and column used.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	240 nm
Run Time	Approximately 10 minutes

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **anilazine** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (General Guideline)

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically employed for cleanup and concentration.

- Extraction: Extract a known amount of the homogenized sample with a suitable solvent such as acetonitrile or methanol.
- Cleanup (if necessary): Pass the extract through a C18 SPE cartridge to remove interfering substances.
- Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
- Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

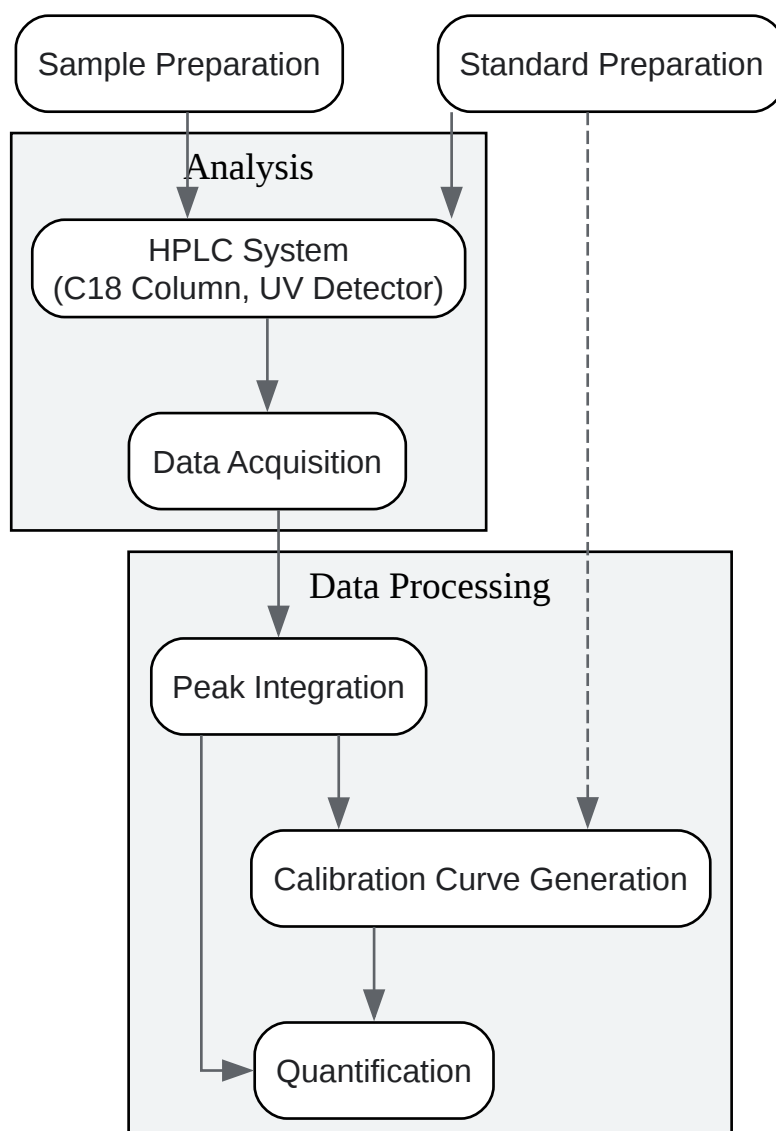
The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below. These values are representative and may vary slightly between different laboratories and instruments.

Parameter	Result
Linearity (µg/mL)	0.1 - 10
Correlation Coefficient (r ²)	> 0.999
Accuracy (Recovery %)	95 - 105%
Precision (RSD %)	< 2%
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL

Results and Discussion

Under the specified chromatographic conditions, **anilazine** is well-resolved from potential matrix interferences with a typical retention time of approximately 5-7 minutes. The peak shape is symmetrical, allowing for accurate integration and quantification. The UV spectrum of **anilazine** shows a maximum absorbance around 240 nm, providing good sensitivity for detection. The method demonstrates excellent linearity over the tested concentration range, indicating its suitability for quantitative analysis. The high recovery and low relative standard deviation values confirm the accuracy and precision of the method.

Experimental Workflow and Diagrams



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Caption: HPLC analysis workflow for **anilazine** quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of **anilazine**. The method is simple, accurate, and precise, making it suitable for routine analysis in quality control laboratories and for residue monitoring in various matrices. The provided protocol and validation data can be used as a starting point for implementing this method.

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